molecular formula C5H8ClF2NO B2361679 4,4-Difluoropiperidin-2-one hydrochloride CAS No. 2306272-70-6

4,4-Difluoropiperidin-2-one hydrochloride

Cat. No.: B2361679
CAS No.: 2306272-70-6
M. Wt: 171.57
InChI Key: MMAGYVJCAFZQNR-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidin-2-one hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO It is a derivative of piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidin-2-one hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions. For instance, a typical procedure might involve the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various piperidine derivatives. Substitution reactions result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

4,4-Difluoropiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidin-2-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

4,4-Difluoropiperidin-2-one hydrochloride is unique due to its specific fluorination pattern and the presence of a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4-difluoropiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-2-8-4(9)3-5;/h1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGYVJCAFZQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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